molecular formula C13H10N2O3 B500754 N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide CAS No. 332116-99-1

N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B500754
CAS No.: 332116-99-1
M. Wt: 242.23g/mol
InChI Key: IVVPXPMIOXBGHM-UHFFFAOYSA-N
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Description

N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyridine ring attached to a benzodioxole moiety through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide typically involves the coupling of a pyridine derivative with a benzodioxole derivative. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like cesium carbonate (Cs2CO3) in a suitable solvent, often toluene or DMF .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of enzymes or receptors, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide
  • N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
  • N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and specialized materials .

Properties

CAS No.

332116-99-1

Molecular Formula

C13H10N2O3

Molecular Weight

242.23g/mol

IUPAC Name

N-pyridin-3-yl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H10N2O3/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)

InChI Key

IVVPXPMIOXBGHM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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